Home > Products > Screening Compounds P10605 > 3-Methyl-7-allylxanthine
3-Methyl-7-allylxanthine -

3-Methyl-7-allylxanthine

Catalog Number: EVT-5976971
CAS Number:
Molecular Formula: C9H10N4O2
Molecular Weight: 206.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1H-purine-2,6-dione, 3,7-dihydro-3-methyl-7[(5-methyl-1,2,4-oxadiazol-3-yl)methyl] (CH-13584)

Compound Description: CH-13584 is a xanthine derivative synthesized for potential treatment of pulmonary disorders, particularly cough. Studies demonstrate its effectiveness as an antitussive agent in animal models, showing superior or comparable efficacy to reference compounds like bromhexine. [, , , ] Notably, it enhances mucociliary clearance at lower doses than bromhexine. [] Unlike theophylline, CH-13584 displays minimal interaction with adenosine A1 receptors and weaker inhibition of cyclic nucleotide phosphodiesterase. [] It also exhibits lower bronchodilatory activity and lacks theophylline's cardiovascular, behavioral, and diuretic side effects. []

(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356)

Compound Description: BI 1356, also known by the proposed trade name ONDERO, is a dipeptidyl peptidase-4 (DPP-4) inhibitor under clinical development for type 2 diabetes treatment. [, , ] This novel compound demonstrates superior potency and a longer duration of action compared to existing DPP-4 inhibitors like sitagliptin, alogliptin, saxagliptin, and vildagliptin. [] Its mechanism involves controlling glucagon-like peptide-1 and insulin, resulting in improved glucose tolerance and HbA1c levels in diabetic animal models. [, ]

7- (1,3-Dioxolan-2-ylmethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (DYDP)

Compound Description: DYDP is classified as a new-generation xanthine-based bronchodilator, specifically designed for anti-asthmatic treatment. [, ]

(dl) 3,7-dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione

Compound Description: This synthetic theophylline derivative acts as a bronchodilator and demonstrates effectiveness in preventing exercise-induced asthma (EIA). [, ] While it exhibits similar therapeutic efficacy to theophylline, it has a lower incidence of side effects. [, ]

8-Mercapto-3,7-Dihydro-1H-Purine-2,6-Diones

Compound Description: This class of compounds displays potent inhibitory activity against sirtuins (SIRT1-7), specifically SIRT1, SIRT2, SIRT3, and SIRT5. [] Their mechanism involves competitive inhibition of the acetyl lysine binding site, mainly through hydrophobic interactions, making them potential therapeutic agents for neurodegenerative diseases and cancers. []

1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-dione dihydrochloride and its 8-alkylamino substituted derivatives

Compound Description: These compounds were synthesized and studied for their cardiovascular activity, specifically electrocardiographic, antiarrhythmic, and hypotensive properties. [] Some derivatives showed potent prophylactic antiarrhythmic activity, while others displayed hypotensive activity. []

7-ethyl-8-mercapto-3-methyl-3,7-dihydro-1 H-purine-2,6-dione

Compound Description: This compound is identified as a novel inhibitor of the severe acute respiratory syndrome (SARS) coronavirus helicase. [, ] It exhibits inhibitory effects on both ATP hydrolysis and double-stranded DNA unwinding activities of the helicase without showing significant cytotoxicity. [, ]

1-(Oxoalkyl)-3,7,8-trialkyl-3,7-dihydro-1H-purine-2,6-diones

Compound Description: This series of compounds, with varying alkyl chain lengths at the 1-position, was synthesized and studied for their effect on the aggregation of thrombocytes and erythrocytes. []

8-(3-butyl-4-phenyl-2,3-dihydrothiazol-2-ylidene)hydrazino-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-diones

Compound Description: This compound, a caffeine derivative, has been crystallized and its structure determined, revealing a non-planar configuration. []

(E)-1,3-diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002)

Compound Description: KW-6002 is a selective adenosine A2A receptor antagonist with potential therapeutic benefits in Parkinson's disease (PD). [, , , , , , , , ] It exhibits neuroprotective effects and improves motor function in PD models. [, , , ] Studies also suggest its potential in reducing l-DOPA-induced dyskinesia. []

1,3-dipropyl-8-(3-benzimidazol-2-yl-methoxy-1-methylpyrazol-5-yl)xanthines

Compound Description: This series of compounds demonstrates potent and selective antagonism towards the A2B adenosine receptor. []

3,7-dihydro-1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]1H-purine-2,6-dione (Chinoin-170)

Compound Description: Chinoin-170 is a novel antitussive drug with bronchodilating properties. [] It has minimal impact on ciliary beating frequency (CBF) in human airways and demonstrates dose-dependent enhancement of mucociliary clearance in animal models. []

3,4-dihydro-1,3-dimethyl-7-[3-(4-substituted-piperazin-1-yl)- substituted-alkyl]-1H-purine-2,6-diones and 3,7-dihydro-3,7-dimethyl-1-[3-(4-substituted-piperazin-1-yl)- substituted-alkyl]-1H-purine-2,6-diones

Compound Description: This series of theophylline and theobromine derivatives were synthesized and evaluated for their antihistaminic activity. [] Several compounds showed potent antihistaminic effects in both in vitro and in vivo models. []

7-[3-[4-(diphenylmethoxy)-1-piperidinyl]propyl]- 3,7-dihydro-1,3-dimethyl-1H-pyrine-2,6-dione (WY-49051)

Compound Description: WY-49051 is a potent, orally active H1-antagonist with a long duration of action and a favorable central nervous system profile. []

3,7-dihydro-1,3-dimethyl-7-2 [(1-methyl-2-phenylethyl)-amino-ethyl]-1H-purine-2,6-dione (fenetylline)

Compound Description: Fenetylline, also known as Captagon, is metabolized into seven new metabolites, in addition to four known substances, which can be detected in urine. []

1-ethyl-3,7-dihydro-8-[(1R,2R)-(hydroxycyclopentyl)amino]-3-(2-hydroxyethyl)-7-[(3-bromo-4- methoxyphenyl)methyl]-1H-purine-2,6-dione

Compound Description: This compound is a xanthine phosphodiesterase V inhibitor that exists in different polymorphic forms. [] Polymorphs 1 and 2, characterized by distinct powder X-ray diffraction patterns and differential scanning calorimetry profiles, exhibit potential for treating physiological disorders, including erectile dysfunction. []

5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

Compound Description: ASP5854 is a potent dual antagonist of adenosine A1 and A2A receptors, demonstrating therapeutic potential for Parkinson's disease (PD) and cognitive enhancement. [] It exhibits neuroprotective properties through A2A receptor antagonism and improves motor impairments in PD models. [] Moreover, it enhances cognitive function through A1 receptor antagonism, suggesting its potential for treating cognitive deficits. []

butyl -9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-xylamine (ST1535)

Compound Description: ST1535 is an adenosine A2A receptor antagonist that exhibits a binding profile suggesting preferential affinity for "atypical" A2A binding sites, predominantly found in the hippocampus. [] This selectivity makes it a potential tool for studying the specific roles of different adenosine A2A receptor populations. []

Properties

Product Name

3-Methyl-7-allylxanthine

IUPAC Name

3-methyl-7-prop-2-enylpurine-2,6-dione

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

InChI

InChI=1S/C9H10N4O2/c1-3-4-13-5-10-7-6(13)8(14)11-9(15)12(7)2/h3,5H,1,4H2,2H3,(H,11,14,15)

InChI Key

YBOHKDKYZMHOPG-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C=N2)CC=C

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C=N2)CC=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.